molecular formula C14H14N6OS B2659738 N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058238-55-3

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2659738
CAS No.: 1058238-55-3
M. Wt: 314.37
InChI Key: MHEOZJYRWFIHOH-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazolopyrimidine core linked to a benzyl group and a thioacetamide moiety, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with suitable reagents.

    Thioacetamide Introduction: The triazolopyrimidine core is then reacted with thioacetic acid or its derivatives under conditions that promote the formation of the thioacetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the thioacetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, which can disrupt cellular processes and lead to the compound’s biological effects. The benzyl group and thioacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanamide
  • N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propionamide

Comparison:

  • Structural Differences: The length and nature of the alkyl chain attached to the thioacetamide moiety can vary, affecting the compound’s physical and chemical properties.
  • Biological Activity: Variations in the alkyl chain can influence the compound’s ability to interact with biological targets, potentially altering its efficacy and specificity.
  • Uniqueness: N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-20-13-12(18-19-20)14(17-9-16-13)22-8-11(21)15-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOZJYRWFIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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